molecular formula C7H13NO3 B1590200 (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate CAS No. 503168-22-7

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Cat. No. B1590200
M. Wt: 159.18 g/mol
InChI Key: PLVOQXPMPPTFRW-NTSWFWBYSA-N
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Description

Ethyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 .


Molecular Structure Analysis

The molecular weight of Ethyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-carboxylate is 173.21 . The exact structure is not provided in the sources.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

Enantiospecific Synthesis

  • The compound has been used in the enantiospecific synthesis of related acids, demonstrating its utility in producing specific enantiomers for further chemical applications (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

Microwave-Assisted Synthesis

  • It has been synthesized using microwave-assisted liquid-phase synthesis. This method highlights the compound's role in efficient chemical synthesis processes (Yi, Peng, & Song, 2005).

Multifunctional Synthesis

  • Researchers have developed methods for the synthesis of multifunctional derivatives of this compound, demonstrating its versatility in creating compounds with multiple functional groups (Kumar, Pillai, Krishnan, & Ramalingan, 2019).

Structural Analysis

  • The compound has been analyzed structurally, including its crystal and molecular structure. This kind of analysis is crucial for understanding its chemical behavior and potential applications (Kumar, Sethukumar, & Prakasam, 2013).

Synthesis of Derivatives

  • There's ongoing research on synthesizing various derivatives of this compound, highlighting its role as a precursor in chemical synthesis (Sheverdov et al., 2013).

Antimicrobial Activity

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the sources I found .

Future Directions

The future directions or applications of this compound are not specified in the sources I found .

properties

IUPAC Name

methyl (3R,4R)-4-aminooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOQXPMPPTFRW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478196
Record name (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

CAS RN

503168-22-7
Record name (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Citations

For This Compound
1
Citations
XT Chen, B Ghavimi, RL Corbett, CB Xue… - Bioorganic & medicinal …, 2007 - Elsevier
A new P1′ group for TACE inhibitors was identified by eliminating the oxygen atom in the linker of the original 4-(2-methylquinolin-4-ylmethoxy)phenyl P1′ group. Incorporation of this …
Number of citations: 16 www.sciencedirect.com

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